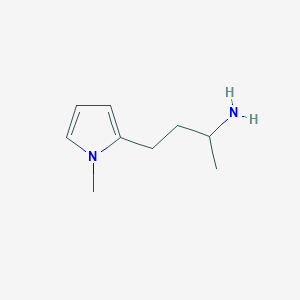

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Description

Properties

IUPAC Name |

4-(1-methylpyrrol-2-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8(10)5-6-9-4-3-7-11(9)2/h3-4,7-8H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKRHROYXMXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the formation of the ketone intermediate, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one, via a Friedel-Crafts acylation, followed by a highly selective reductive amination to yield the target primary amine. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, making this guide an essential resource for researchers and professionals in organic synthesis.

Introduction and Strategic Overview

The pyrrole moiety is a privileged scaffold in a vast array of biologically active compounds and natural products. The target molecule, this compound, incorporates this key heterocycle linked to a chiral aminobutane sidechain, presenting a versatile synthon for the development of novel pharmaceutical agents. The strategic disconnection of the target amine points to a retrosynthetic pathway centered on the formation of a carbon-nitrogen bond from a ketone precursor.

Our synthetic strategy is therefore twofold:

-

Part 1: Synthesis of the Ketone Intermediate. This involves the electrophilic substitution of commercially available N-methylpyrrole with a suitable four-carbon acylating agent to construct the butanone sidechain.

-

Part 2: Reductive Amination. The subsequent conversion of the synthesized ketone to the target primary amine is achieved through a controlled reductive amination, a cornerstone reaction in amine synthesis.

This approach offers a convergent and efficient route, utilizing readily available starting materials and well-understood reaction mechanisms.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The primary amine can be disconnected to its corresponding ketone precursor through a reductive amination transform. The ketone, in turn, can be disconnected at the pyrrole--carbon bond, suggesting a Friedel-Crafts acylation of N-methylpyrrole.

Caption: Retrosynthetic analysis of the target amine.

Synthesis of the Ketone Intermediate: 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-one

The construction of the ketone intermediate is achieved via a Friedel-Crafts acylation of N-methylpyrrole. This classic electrophilic aromatic substitution is a reliable method for introducing acyl groups onto electron-rich aromatic rings.[1] Pyrroles are highly activated towards electrophilic attack, with a strong preference for substitution at the C2 position.[2]

Mechanistic Considerations

The Friedel-Crafts acylation proceeds through the in-situ generation of a highly electrophilic acylium ion from an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The electron-rich N-methylpyrrole then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized cationic intermediate (the sigma complex). Subsequent deprotonation by the conjugate base of the Lewis acid restores the aromaticity of the pyrrole ring and yields the acylated product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Methylpyrrole | 81.12 | 8.11 g | 0.10 |

| Crotonyl Chloride | 104.54 | 11.5 g | 0.11 |

| Aluminum Chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| Hydrochloric Acid (1 M) | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add crotonyl chloride (11.5 g, 0.11 mol) dropwise to the stirred suspension over 15 minutes, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

In a separate flask, dissolve N-methylpyrrole (8.11 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

-

Add the N-methylpyrrole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one as a pale yellow oil.

Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of amines from carbonyl compounds.[3][4] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5] For the synthesis of a primary amine from a ketone, ammonia is used as the nitrogen source.

Choice of Reducing Agent and Mechanistic Rationale

Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[6] Sodium cyanoborohydride is a particularly effective reagent for this transformation due to its chemoselectivity. It is a milder reducing agent than sodium borohydride and will selectively reduce the protonated imine (iminium ion) intermediate in the presence of the starting ketone.[5][7] This selectivity is crucial for achieving high yields, as it prevents the premature reduction of the ketone to the corresponding alcohol.[7] The reaction is typically carried out under mildly acidic conditions (pH 4-6), which facilitates both the formation of the iminium ion and the reduction step.[7]

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one | 151.21 | 15.12 g | 0.10 |

| Ammonium Acetate | 77.08 | 38.54 g | 0.50 |

| Sodium Cyanoborohydride | 62.84 | 7.54 g | 0.12 |

| Methanol | - | 250 mL | - |

| Hydrochloric Acid (2 M) | - | As needed | - |

| Sodium Hydroxide (10 M) | - | As needed | - |

| Diethyl Ether | - | 300 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 500 mL round-bottom flask, add 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (15.12 g, 0.10 mol), ammonium acetate (38.54 g, 0.50 mol), and methanol (250 mL).

-

Stir the mixture at room temperature until all solids have dissolved.

-

In a separate beaker, dissolve sodium cyanoborohydride (7.54 g, 0.12 mol) in a minimal amount of methanol and add it portion-wise to the reaction mixture over 15 minutes.

-

Monitor the pH of the reaction and maintain it between 6 and 7 by the dropwise addition of glacial acetic acid if necessary.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), carefully add 2 M hydrochloric acid to quench the excess reducing agent and adjust the pH to ~2.

-

Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

-

Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 10 M sodium hydroxide.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation to afford the pure product as a colorless to pale yellow oil.

Summary of Synthetic Workflow

Caption: Overall synthetic workflow.

Conclusion

This technical guide has detailed a reliable and scalable two-step synthesis of this compound. The described protocols for Friedel-Crafts acylation and reductive amination are based on well-established and high-yielding transformations. By providing a thorough explanation of the underlying mechanisms and practical experimental procedures, this document serves as a valuable resource for synthetic chemists in both academic and industrial settings. The successful synthesis of this versatile building block opens avenues for the exploration of novel chemical entities with potential therapeutic applications.

References

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Xiao, J. (2010, August 31). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool IT Services. Retrieved from [Link]

- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299.

-

Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination? Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9383–9443.

-

JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael reaction between N-methylpyrrole 22 and methyl vinyl ketone 38. Retrieved from [Link]

-

ResearchGate. (n.d.). FCA reaction of N-methylpyrrole with crotonaldehyde and cinnamaldehyde catalyzed by chiral aziridine III. Retrieved from [Link]

- Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(49), 9275-9278.

- Corbet, J.-P., & Mignani, G. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6536–6541.

-

BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.

- Yamamoto, H. (Ed.). (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-pyrrolin-2-ones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]

-

ResearchGate. (n.d.). A Nucleophilic Activation of Carboxylic Acids by Proline: Oxa-Michael Addition to Methyl Vinyl Ketone under Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent development in synthesis of pyrrolin-4-ones/pyrrolin-3-ones. Retrieved from [Link]

-

PubChem. (n.d.). alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN104016899A - Synthetic method for chlorfenapyr.

-

MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine chemical properties

An In-Depth Technical Guide to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine: Properties, Synthesis, and Research Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine with significant potential as a building block in medicinal chemistry and materials science. The structure, featuring a 1-methyl-pyrrole core linked to a butan-2-amine side chain, presents a unique scaffold for the development of novel chemical entities. The pyrrole motif is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[1] This document synthesizes predicted physicochemical properties, proposes a robust synthetic pathway, outlines anticipated spectroscopic characteristics, and discusses potential research applications. Given that this is a novel or sparsely characterized compound, this guide serves as a foundational resource for researchers, providing a predictive and methodological framework for its synthesis and subsequent investigation.

Physicochemical and Structural Properties

The chemical properties of this compound are derived from its constituent functional groups: a tertiary amine within the aromatic pyrrole ring, a primary amine on the aliphatic side chain, and the overall alkyl framework. The following properties are computed or estimated based on its structure, providing a baseline for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₆N₂ | Calculated |

| Molecular Weight | 152.24 g/mol | Calculated |

| Canonical SMILES | CC(N)CCC1=CC=CN1C | - |

| Predicted LogP | 1.3 - 1.8 | Estimated |

| Predicted pKa | ~10.2 (Amine) | Estimated |

| Predicted Boiling Point | ~220-240 °C | Estimated |

| Solubility | Soluble in methanol, ethanol, DMSO, chlorinated solvents. Low solubility in water. | Inferred |

Proposed Synthesis Protocol

A robust and efficient synthesis of the target compound can be conceptualized starting from the commercially available precursor, (1-methyl-1H-pyrrol-2-yl)acetonitrile. The proposed two-step synthesis involves a Grignard reaction followed by reductive amination. This pathway is selected for its high-yield potential and the commonality of these reactions in synthetic organic chemistry.

Step 1: Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)propan-2-one

The first step involves the conversion of the nitrile starting material into a ketone intermediate. The addition of a Grignard reagent to the nitrile group forms an intermediate magnesium imine salt, which upon acidic workup, hydrolyzes to the desired ketone.

-

Reagents & Equipment:

-

(1-Methyl-1H-pyrrol-2-yl)acetonitrile[2]

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Hydrochloric acid (3 M)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add (1-methyl-1H-pyrrol-2-yl)acetonitrile (1.0 eq).

-

Dissolve the nitrile in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 3 M HCl.

-

Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

-

Step 2: Reductive Amination to this compound

This final step converts the ketone intermediate into the target primary amine. The ketone reacts with an ammonia source to form an imine in situ, which is then reduced by a hydride reagent to the final product.

-

Reagents & Equipment:

-

1-(1-methyl-1H-pyrrol-2-yl)propan-2-one (from Step 1)

-

Ammonium acetate or Ammonia in Methanol (7 N)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the ketone (1.0 eq) in methanol in a round-bottom flask.

-

Add a large excess of the ammonia source, such as ammonium acetate (10 eq) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution with 6 M NaOH to a pH > 12.

-

Extract the product into dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the target amine. Further purification can be achieved via distillation or column chromatography.

-

Caption: Proposed two-step synthesis workflow for the target amine.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the expected key signals.

-

¹H NMR Spectroscopy:

-

Pyrrole Protons: Three distinct signals in the aromatic region (~5.8-6.5 ppm).

-

N-CH₃: A sharp singlet around 3.5-3.7 ppm.[3]

-

Aliphatic Chain: Multiplets corresponding to the -CH₂-CH₂- and -CH(N)- protons between ~1.5-3.0 ppm. The protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield (~2.5-3.0 ppm).[4]

-

NH₂ Protons: A broad singlet between 1.0-3.0 ppm, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.[3]

-

-

¹³C NMR Spectroscopy:

-

Pyrrole Carbons: Signals in the aromatic region (~105-125 ppm).

-

N-CH₃: A signal around 34-36 ppm.

-

Aliphatic Carbons: Signals in the upfield region (~20-50 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: As a primary amine, two characteristic sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[3][4]

-

C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

N-H Bend: A scissoring absorption is expected around 1590-1650 cm⁻¹.

-

C-N Stretch: Found in the 1000-1250 cm⁻¹ region for aliphatic amines.[4]

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the calculated molecular weight (m/z = 152.24 or 153.25, respectively).

-

Safety, Handling, and Stability

While specific toxicity data for this compound is unavailable, prudent laboratory practices should be followed based on the properties of its structural analogs like N-methylpyrrole and aliphatic amines.[5][6]

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Safety: The compound is expected to be a skin and eye irritant.[8] Avoid inhalation of vapors and direct contact with skin and eyes. Keep away from heat, sparks, and open flames.[5]

-

Stability & Storage: Pyrrole-containing compounds can be sensitive to air, light, and acid, potentially leading to discoloration and polymerization.[5][9] It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.

Potential Research Applications and Future Directions

The unique structure of this compound makes it a compelling candidate for investigation in several areas of drug discovery and chemical biology.

-

Medicinal Chemistry Scaffold: The pyrrole ring is a cornerstone in many pharmacologically active compounds, including kinase inhibitors used in oncology.[10] This molecule can serve as a starting point for the synthesis of compound libraries targeting various enzymes and receptors. The primary amine provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

-

Neurological Research: Analogs of pyrrolidinyl-pentan-1-one have shown potent activity as inhibitors of dopamine and norepinephrine transporters.[11] The structural similarity suggests that derivatives of this compound could be explored for their potential as monoamine uptake inhibitors for applications in CNS disorders.

-

Ligand Development: Functionalized pyrrole structures have been investigated as ligands for various biological targets, including sigma-2 receptors, which are overexpressed in some tumor cells.[12] This molecule could be used to develop novel ligands for imaging or therapeutic purposes.

The diagram below illustrates a hypothetical mechanism where the compound acts as a ligand for a G-protein coupled receptor (GPCR), a common target class in drug discovery, initiating a downstream signaling cascade.

Caption: Hypothetical signaling pathway initiated by ligand binding.

References

- Vertex AI Search. (2010).

- Vertex AI Search. (n.d.).

- Spectrum Chemical. (2022).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (n.d.).

- SIELC Technologies. (2018). 1H-Pyrrole-2-acetonitrile, 1-methyl-.

- Benchchem. (n.d.). 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol.

- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Meltzer, P. C., et al. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.

- Yousuf, M., et al. (n.d.). Discovery of novel, selective, functionalized 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone sigma-2 ligands.

Sources

- 1. 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol | Benchchem [benchchem.com]

- 2. 1H-Pyrrole-2-acetonitrile, 1-methyl- | SIELC Technologies [sielc.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Executive Summary

This document provides a detailed technical analysis of the putative mechanism of action for the novel compound 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. In the absence of direct empirical studies on this specific molecule, this guide synthesizes information from structurally analogous compounds and foundational neuropharmacology to posit a primary mechanism. Structurally, the compound features a pyrrole heterocycle linked to a butan-2-amine backbone, a classic pharmacophore associated with psychoactive agents that modulate monoaminergic systems. We hypothesize that this compound functions as a monoamine releasing agent (MRA) and/or a monoamine reuptake inhibitor (MRI) , with primary activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide will elucidate this proposed mechanism, detail the experimental protocols required for its validation, and provide the theoretical framework for its pharmacological activity.

Introduction: Structural Rationale for a Monoaminergic Hypothesis

The chemical structure of this compound presents key features that suggest an interaction with the synaptic transport of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, contributing to molecular stereochemistry and three-dimensional space exploration crucial for ligand-receptor binding.[1][2] More specifically, the butan-2-amine tail is a structural motif common to many substituted amphetamines and cathinones, which are well-characterized as substrates for monoamine transporters.[3][4] Analogs such as pyrovalerone, which contain a pyrrolidine ring, are known to be potent inhibitors of dopamine and norepinephrine transporters.[5]

Based on this structural analysis, we propose that the primary pharmacological targets of this compound are the presynaptic plasma membrane transporters DAT, NET, and SERT. Its mechanism is likely to be twofold: competitive inhibition of neurotransmitter reuptake and/or acting as a transporter substrate to induce non-exocytotic neurotransmitter efflux (release).

Proposed Molecular Mechanism of Action

The core of our hypothesis is that this compound functions as a monoamine releasing agent, a class of drugs that elevate extracellular neurotransmitter concentrations by reversing the normal direction of transporter flux.[4][6] This action is distinct from physiological, action-potential-dependent vesicular release.[7]

The proposed sequence of events is as follows:

-

Transporter Substrate Recognition: The compound is recognized and transported from the synaptic cleft into the presynaptic neuron by DAT, NET, and/or SERT.[3][7]

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, the compound interacts with VMAT2 on synaptic vesicles. This disrupts the proton gradient necessary for sequestering monoamines, causing neurotransmitters to leak from the vesicles into the neuronal cytoplasm.[4][6]

-

TAAR1 Agonism and Transporter Phosphorylation: Concurrently, the compound may act as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 activation initiates a protein kinase A (PKA) and protein kinase C (PKC) signaling cascade, leading to the phosphorylation of the DAT, NET, and/or SERT proteins.[3][6]

-

Reverse Transport (Efflux): The combination of elevated cytosolic monoamine levels (from VMAT2 disruption) and transporter phosphorylation culminates in the reversal of the transporter's direction. Instead of carrying neurotransmitters into the neuron, it pumps them out into the synaptic cleft, causing a massive increase in extracellular monoamine concentration.[4][6][7]

This proposed signaling cascade is illustrated in the diagram below.

Conclusion and Future Directions

The structural characteristics of this compound strongly support the hypothesis that it acts as a monoamine releasing agent, primarily targeting the dopamine and norepinephrine transporters. This mechanism involves a sophisticated interplay between transporter substrate activity, VMAT2 disruption, and potential TAAR1-mediated transporter phosphorylation, leading to a non-physiological efflux of neurotransmitters into the synapse.

The outlined experimental framework provides a clear and robust path to empirically validate this hypothesis, beginning with binding affinity determination and progressing to functional release assays. Confirmation of this mechanism would classify this compound as a centrally active stimulant and provide a foundation for further investigation into its therapeutic potential or abuse liability. Future studies should include in vivo microdialysis to confirm neurotransmitter release in the brain and behavioral assays to characterize its psychomotor effects.

References

- Vertex AI Search. (n.d.). Monoamine releasing agent.

- Vertex AI Search. (n.d.). Monoamine releasing agent - Grokipedia.

- Mental Health Matters. (2023, September 8). What is a Monoamine Releasing Agent?

- Wikipedia. (n.d.). Monoamine releasing agent.

- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

- PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Monoamine releasing agent [medbox.iiab.me]

- 4. grokipedia.com [grokipedia.com]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mental-health-matters.org [mental-health-matters.org]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

Spectroscopic Scrutiny of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a compound featuring a pharmacologically significant N-methylated pyrrole ring linked to a chiral butanamine side chain, represents a class of molecules with potential applications in various therapeutic areas. The precise characterization of its three-dimensional structure and purity is paramount for understanding its structure-activity relationship (SAR), ensuring reproducibility in biological assays, and meeting stringent regulatory standards.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a mere presentation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the logic of spectral interpretation. It is designed to be a self-validating resource for researchers, scientists, and drug development professionals, offering both predicted data based on established principles and the detailed methodologies required to obtain and verify these results.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for the subsequent assignment of spectroscopic signals. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the molecular skeleton and deduce the connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds. However, the acidic protons of the primary amine (N2-H) may undergo rapid exchange with trace amounts of water or acidic impurities in CDCl₃, leading to signal broadening or disappearance.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the amine protons, slowing down the exchange rate and resulting in sharper, more observable N-H signals.[2]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a 30° pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a minimum of 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to approximately 220 ppm.

-

Use a 45° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure adequate relaxation of quaternary carbons.

-

Acquire a minimum of 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is a composite of signals from the N-methylpyrrole ring and the butanamine side chain.

| Chemical Shift (δ) / ppm | Assigned Proton(s) | Multiplicity | Coupling Constant (J) / Hz | Integration | Rationale for Assignment |

| ~6.58 | H5 | t (triplet) | J₅,₄ ≈ 2.5, J₅,₃ ≈ 1.8 | 1H | The α-proton to the nitrogen in the pyrrole ring is typically the most downfield.[3] |

| ~6.05 | H3 | t (triplet) | J₃,₄ ≈ 3.0, J₃,₅ ≈ 1.8 | 1H | Pyrrole proton adjacent to the alkyl substituent. |

| ~5.90 | H4 | dd (doublet of doublets) | J₄,₃ ≈ 3.0, J₄,₅ ≈ 2.5 | 1H | Pyrrole proton coupled to both H3 and H5. |

| ~3.55 | H1' | s (singlet) | - | 3H | N-methyl protons, appearing as a sharp singlet.[3] |

| ~3.00 | H7 | m (multiplet) | - | 1H | Methine proton attached to the nitrogen-bearing carbon, deshielded by the amine group. |

| ~2.70 | H6 | m (multiplet) | - | 2H | Methylene protons adjacent to the pyrrole ring. |

| ~1.60 | H8 | m (multiplet) | - | 2H | Methylene protons on the butanamine chain. |

| ~1.25 | N2-H | br s (broad singlet) | - | 2H | Primary amine protons; signal is often broad and its position is concentration-dependent.[4] |

| ~1.10 | H9 | d (doublet) | J₉,₇ ≈ 6.5 | 3H | Methyl group protons coupled to the adjacent methine proton (H7). |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment.

| Chemical Shift (δ) / ppm | Assigned Carbon | Rationale for Assignment |

| ~133.0 | C2 | Quaternary carbon of the pyrrole ring bearing the alkyl substituent. |

| ~121.0 | C5 | Pyrrole carbon alpha to the nitrogen.[5] |

| ~107.5 | C3 | Pyrrole carbon beta to the nitrogen and adjacent to the substituent.[6] |

| ~105.0 | C4 | Pyrrole carbon beta to the nitrogen.[6] |

| ~48.5 | C7 | Carbon atom bonded to the primary amine. |

| ~38.0 | C8 | Methylene carbon in the butanamine chain. |

| ~34.5 | C1' | N-methyl carbon.[5] |

| ~29.0 | C6 | Methylene carbon adjacent to the pyrrole ring. |

| ~22.5 | C9 | Methyl carbon of the butanamine side chain. |

NMR Data Interpretation Workflow

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Rationale: Electron Ionization (EI) is a classic, robust ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition through accurate mass measurement.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₀H₁₈N₂. The nominal molecular weight is 166 g/mol .

| m/z (mass-to-charge) | Proposed Fragment Identity | Significance | Rationale for Fragmentation |

| 166 | [M]⁺ | Molecular Ion | Confirms the molecular weight. The presence of two nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule.[4] |

| 151 | [M - CH₃]⁺ | Fragment | Loss of a methyl group (C9). |

| 123 | [M - C₃H₇]⁺ | Fragment | Loss of a propyl radical resulting from cleavage of the C6-C7 bond. |

| 95 | [C₆H₉N]⁺ | Base Peak | α-cleavage at the C7-C8 bond, a characteristic fragmentation for primary amines, leading to the formation of a stable, resonance-stabilized pyrrole-containing fragment.[7][8] |

| 71 | [C₄H₉N]⁺ | Fragment | Cleavage of the C6-C7 bond with charge retention on the butanamine fragment. |

| 44 | [C₂H₆N]⁺ | Fragment | α-cleavage at the C7-C6 bond, resulting in the loss of the pyrrole-containing side chain. |

Primary Fragmentation Pathway: Alpha-Cleavage

Sources

- 1. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methylpyrrole(96-54-8) 1H NMR spectrum [chemicalbook.com]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility Profile of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges. This guide provides a comprehensive technical framework for characterizing the solubility profile of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a novel small molecule with potential therapeutic applications. By integrating theoretical physicochemical predictions with robust, field-proven experimental protocols, this document serves as a roadmap for researchers, scientists, and drug development professionals. We will explore the structural basis for its predicted solubility, the profound impact of pH on its ionization state, and the strategic use of salt forms to enhance this critical property. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in the drug development pipeline.

Molecular Profile and Physicochemical Predictions

A thorough understanding of a molecule's inherent physicochemical properties is the foundation upon which its entire development program is built. The structure of this compound, presented below, contains two key functional regions that dictate its solubility behavior: a lipophilic N-methylpyrrole moiety and a basic secondary amine within a flexible butyl chain.

Chemical Structure:

(Structure of this compound)

The N-methylpyrrole group contributes to the molecule's lipophilicity (fat-solubility), while the secondary amine provides a basic center that can be protonated, significantly influencing its aqueous solubility. To guide our experimental strategy, we begin with in silico predictions of key parameters.

| Property | Predicted Value | Significance in Solubility Profiling |

| Molecular Weight | ~166.27 g/mol | Influences diffusion and dissolution rates. |

| pKa (basic) | 9.5 - 10.5 | The pH at which 50% of the amine is protonated (ionized). Crucial for predicting pH-dependent solubility.[1] |

| cLogP | 1.5 - 2.5 | A measure of lipophilicity. Values in this range suggest moderate lipophilicity, which can limit intrinsic aqueous solubility. |

| Polar Surface Area | ~28 Ų | Indicates the molecule's polar surface, which influences membrane permeability and interactions with water. |

These values are derived from standard computational models and serve as initial estimates to be confirmed experimentally.

The Critical Role of pH: Ionization and its Impact on Solubility

For an ionizable compound like this compound, pH is the most powerful lever to modify aqueous solubility. The secondary amine group (R₂NH) can accept a proton (H⁺) to form a positively charged ammonium salt (R₂NH₂⁺). This conversion from a neutral, more lipophilic "free base" to a charged, more hydrophilic salt dramatically increases its affinity for water.

This equilibrium is governed by the compound's pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[1][2][3]

For a weak base: pH = pKa + log([R₂NH] / [R₂NH₂⁺])

This equation dictates that:

-

At pH values well below the pKa (e.g., pH 2), the amine will be predominantly in its protonated, ionized (R₂NH₂⁺) form, leading to maximum aqueous solubility.

-

At pH values well above the pKa (e.g., pH 11), the amine will exist primarily as the neutral free base (R₂NH), exhibiting its lowest aqueous solubility, often referred to as the intrinsic solubility.

-

When pH = pKa, the concentrations of the ionized and non-ionized forms are equal.

This relationship is visually represented below.

Experimental Determination of Aqueous Solubility

While predictions are invaluable, they must be substantiated by empirical data. The two primary methods for determining solubility are the kinetic and thermodynamic assays, each providing unique insights relevant to different stages of drug development.

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound in solution after a rapid precipitation from a high-concentration organic stock (typically DMSO).[4][5][6] This method is high-throughput and mimics the conditions of many early-stage biological screens, making it ideal for lead identification and optimization.[6]

Protocol 3.1: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[4]

-

Precipitate Removal: Filter the plate using a solubility filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the supernatant.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same 1% DMSO/buffer matrix.[7][8]

-

Causality Check: The choice of a 2-hour incubation is a balance between throughput and allowing for the rapid precipitation process to conclude.[4] The final DMSO concentration is kept low (≤1%) to minimize its co-solvent effects on solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound's most stable solid-state form in a given solvent.[4][9] This is the "gold standard" measurement, crucial for lead optimization, formulation development, and regulatory submissions.[4][9] The shake-flask method is the most reliable technique for this determination.[10]

Protocol 3.2: Shake-Flask Thermodynamic Solubility Assay

-

Compound Addition: Add an excess amount of solid (powder) this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[4][9]

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible syringe filter (e.g., PVDF) is required for a self-validating system.

-

Quantification: Dilute the filtrate appropriately and determine the compound concentration using a validated HPLC-UV or LC-MS/MS method.

-

Verification: At the end of the experiment, the pH of the saturated solution should be measured to ensure it has not shifted significantly.[10]

Building a pH-Solubility Profile and the Role of Salt Forms

A comprehensive understanding requires measuring solubility across a physiologically relevant pH range. By performing the thermodynamic solubility assay at various pH points (e.g., 1.2, 4.5, 6.8, and 7.4), a pH-solubility profile can be constructed. This profile is essential for predicting oral absorption and guiding formulation.

For a basic compound like this, the profile is expected to show high solubility at low pH, which decreases as the pH increases towards and beyond the pKa. If the intrinsic solubility of the free base at intestinal pH (~6.8) is low, this can present a significant bioavailability challenge.

Strategy: Salt Formation

One of the most effective strategies to overcome poor solubility of a basic API is to form a salt.[11][12][13][14] By reacting the basic amine with an acid (a counter-ion), a solid salt form is created that often possesses superior aqueous solubility and a faster dissolution rate compared to the free base.[11][12]

Common pharmaceutically acceptable counter-ions for basic drugs include:

-

Hydrochloride (HCl)

-

Hydrobromide (HBr)

-

Sulfate (H₂SO₄)

-

Mesylate (methanesulfonic acid)

-

Tartrate (tartaric acid)

The selection of an optimal salt is a critical step that balances solubility enhancement with other crucial properties like stability, hygroscopicity, and manufacturability.[14] Each salt form will have its own unique solubility profile that must be characterized.

Data Interpretation and Implications for Drug Development

The solubility data generated through these protocols directly informs the compound's classification under the Biopharmaceutics Classification System (BCS).[15][16][17][18] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[15]

-

High Solubility: The highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[19]

-

Low Solubility: Fails the above criterion.

Based on the predicted properties, this compound would likely exhibit pH-dependent solubility. If its highest dose is not soluble in 250 mL at pH 6.8, it will be classified as a "low solubility" compound.

-

If Permeability is High (Predicted): The compound would be BCS Class II . Development would focus on solubility-enhancing formulations (e.g., salt forms, amorphous solid dispersions, micronization).

-

If Permeability is Low: The compound would be BCS Class IV . This represents the most challenging scenario, requiring strategies to improve both solubility and permeability.

Ultimately, the comprehensive solubility profile constructed through the methods described here is not merely an academic exercise. It is a critical dataset that guides formulation scientists in designing a drug product that can deliver the API to its site of action effectively and consistently, ensuring the potential therapeutic benefits can be realized in patients.

References

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. [Link]

-

Serajuddin, A. T. M. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 96(3), 493-507. [Link]

-

PubChem. 4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

PubChem. N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine. [Link]

-

Pipzine Chemicals. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models (Master's thesis, University of Regina). [Link]

-

Al-Gizawy, S. A., Al-Jallad, T. A., & El-Barghouthi, M. I. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(17), 3968. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

Avdeef, A., & Tsinman, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(1), 249-261. [Link]

-

Qian, J., Sun, M., Sun, Y., & Gao, J. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(21), 5035. [Link]

-

ChemSynthesis. 4-amino-butyl-methyl-amine. [Link]

-

World Health Organization. (2024). WHO guideline on Biopharmaceutics Classification System-based biowaivers. [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

ResearchGate. (2016). Principles of Salt Formation. [Link]

-

ResearchGate. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

-

Ferner, R. E., & Langford, N. J. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 100(19), 1495-1498. [Link]

-

Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 97. [Link]

-

Devagiri Journal of Science. (2021). Computational Analysis of pKa Values of Alkanolamines. [Link]

-

Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

-

AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

-

Charles River Laboratories. BCS Classification for Biowaivers. [Link]

-

PubChem. 1-Methylpyrrole. [Link]

-

PubChem. 4-(Piperidin-1-yl)butan-1-amine. [Link]

Sources

- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. database.ich.org [database.ich.org]

- 16. TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics ClassificationSystem-based biowaivers [who.int]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. fda.gov [fda.gov]

Introduction: Unveiling the Potential of a Novel Pyrrole Derivative

An In-depth Technical Guide to the Prospective Biological Activity of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Disclaimer: As of January 2026, specific biological activity data for this compound is not extensively available in public scientific literature. This guide, therefore, presents a prospective analysis based on the well-documented activities of structurally related pyrrole and pyrrolidine derivatives. The proposed mechanisms and experimental protocols are intended to serve as a comprehensive framework for initiating research into the pharmacological potential of this compound.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics.[2][3] The compound this compound combines this important heterocyclic motif with a flexible butanamine side chain, suggesting potential interactions with various biological targets. The presence of a primary amine introduces a key functional group for hydrogen bonding and salt bridge formation, which are critical for molecular recognition at receptor binding sites.

This technical guide provides a comprehensive roadmap for the systematic investigation of the biological activity of this compound. We will explore hypothesized mechanisms of action based on the known pharmacology of related compounds and detail a rigorous experimental workflow to elucidate its therapeutic potential.

Hypothesized Biological Activities and Mechanisms of Action

The structural features of this compound suggest several potential avenues for biological activity. The pyrrole core is found in compounds with anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] The butan-2-amine side chain is reminiscent of moieties found in neurologically active agents.

Potential as a Modulator of Inflammatory Pathways

Pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[6]

Hypothesized Mechanism: this compound may act as an inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Caption: Hypothesized inhibition of Cyclin-Dependent Kinases (CDKs).

Potential Neurological Activity

Pyrrolidine derivatives, the saturated analogs of pyrroles, are known to act as sodium channel blockers and have shown neuroprotective effects. [7]The butan-2-amine moiety is also present in some central nervous system (CNS) active compounds.

Hypothesized Mechanism: this compound may modulate neuronal excitability by blocking voltage-gated sodium channels.

Proposed Experimental Workflow for Biological Characterization

A tiered approach is recommended to systematically evaluate the biological activity of this compound.

Caption: Tiered experimental workflow for biological characterization.

Tier 1: Primary Screening

Objective: To identify initial biological activities and assess general toxicity.

3.1.1. Cytotoxicity Assay

-

Protocol:

-

Seed a panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

-

3.1.2. Enzyme Inhibition Assays

-

Protocol (COX Inhibition):

-

Use a commercial COX inhibitor screening kit.

-

Incubate recombinant human COX-1 and COX-2 with arachidonic acid in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

-

Calculate the IC₅₀ (concentration causing 50% inhibition) for each enzyme.

-

Tier 2: Secondary Screening

Objective: To confirm primary hits and elucidate the mechanism of action.

3.2.1. Cell-based Functional Assays

-

Protocol (Anti-inflammatory):

-

Use a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat cells with the test compound.

-

Stimulate inflammation with lipopolysaccharide (LPS).

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

Tier 3: In Vivo Evaluation

Objective: To assess efficacy and safety in a living organism.

3.3.1. Animal Models of Disease

-

Protocol (Carrageenan-induced Paw Edema in Rats - for anti-inflammatory activity):

-

Administer the test compound or vehicle to rats orally or intraperitoneally.

-

After a set time, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison and interpretation.

| Assay | Cell Line/Enzyme | Hypothetical Result (IC₅₀/GI₅₀) |

| Cytotoxicity | HCT-116 (colon cancer) | 15 µM |

| MCF-7 (breast cancer) | 25 µM | |

| HEK293 (non-cancerous) | > 100 µM | |

| COX Inhibition | COX-1 | 50 µM |

| COX-2 | 5 µM | |

| Anti-inflammatory | RAW 264.7 (LPS-stimulated) | 10 µM (for TNF-α reduction) |

The data presented in this table is purely hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach to investigate the biological activity of the novel compound this compound. Based on the extensive pharmacological relevance of the pyrrole scaffold, this molecule holds promise for further investigation. The proposed experimental workflow, from initial screening to in vivo testing, provides a robust framework for elucidating its potential therapeutic applications. Positive findings in these initial studies would warrant further investigation into its structure-activity relationship (SAR) to optimize its potency and selectivity, potentially leading to the development of a new therapeutic agent.

References

- Benchchem. An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds.

- NINGBO INNO PHARMCHEM. Pyrrole Derivatives: Exploring Their Diverse Biological Activities.

- PubMed. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint.

- PubMed. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.

- SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.

- RJPN. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.

- PubChem. 4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one.

- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.

- Benchchem. 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol.

- PMC - NIH. Therapeutic potential of pyrrole and pyrrolidine analogs: an update.

- NIH. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.

- PMC - NIH. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.

- MDPI. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.

- ResearchGate. Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones.

- ResearchGate. Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- ScienceDirect. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.

- MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- PMC - PubMed Central. Bioactive pyrrole-based compounds with target selectivity.

- ResearchGate. Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2.

Sources

- 1. rjpn.org [rjpn.org]

- 2. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine: From In-Silico Prediction to Cellular Target Engagement

Abstract

The relentless pursuit of novel therapeutic agents necessitates a structured and scientifically rigorous approach to understanding the mechanism of action of new chemical entities. This guide focuses on 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a compound of interest due to its unique structural motifs: a substituted pyrrole ring and a butan-2-amine side chain. The pyrrole heterocycle is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The butan-2-amine moiety, on the other hand, bears structural resemblance to known monoamine reuptake inhibitors.[6][7] This document provides a comprehensive, in-depth technical framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this novel compound. We will traverse a logical, multi-tiered workflow, beginning with computational predictions and culminating in robust cellular validation assays, thereby providing a clear path to elucidating the compound's therapeutic promise.

Part 1: Hypothesis Generation through Structural and In-Silico Analysis

For a novel, uncharacterized compound, the initial steps in target identification are guided by its chemical structure. The principle of structural similarity posits that molecules with similar shapes and electronic properties are likely to interact with similar biological targets.

The Pyrrole Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyrrole ring is a cornerstone of many pharmaceuticals.[4][8] Its presence in drugs like atorvastatin (a lipid-lowering agent), sunitinib (an anticancer drug), and ketorolac (an anti-inflammatory agent) underscores its versatility in interacting with a diverse range of biological targets.[4] Pyrrole derivatives have been shown to possess antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, suggesting a broad potential for biological activity.[1][2]

The Butan-2-amine Side Chain: A Clue to Neuromodulatory Activity

Structural analogs of the butan-2-amine side chain, particularly those found in pyrovalerone and its derivatives, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] These compounds have been extensively studied for their potential in treating conditions like cocaine abuse by modulating neurotransmitter levels.[6][7] This structural similarity provides a strong, initial hypothesis that this compound may function as a monoamine uptake inhibitor.

In-Silico Target Prediction: A Computational First-Pass

Before embarking on resource-intensive wet-lab experiments, in-silico methods offer a powerful and cost-effective way to predict potential biological targets.[9][10]

Workflow for In-Silico Target Prediction:

-

Structural Similarity Searching: Utilize databases such as ChEMBL, PubChem, and SciFinder to identify compounds with high structural similarity to this compound that have known biological targets.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen virtual libraries of known protein structures.

-

Molecular Docking: Perform molecular docking studies against a panel of potential targets, with a primary focus on monoamine transporters (DAT, NET, and SERT) and a secondary, broader panel including enzymes and GPCRs known to interact with pyrrole-containing ligands.[11] This will provide predicted binding affinities and poses, helping to prioritize targets for experimental validation.

Part 2: In-Vitro Validation of Hypothesized Targets

Following the generation of a prioritized list of potential targets from in-silico analysis, the next critical phase is to experimentally validate these predictions using biochemical and biophysical assays.

Primary Target Validation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[12][13]

Experimental Protocol: Competitive Radioligand Binding Assay for DAT/NET/SERT

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.[14]

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]dopamine for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) with the membrane preparation and a range of concentrations of this compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12][14]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[15]

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant), which reflects the affinity of the compound for the target, can then be calculated using the Cheng-Prusoff equation.

| Parameter | Description | Example Hypothetical Data |

| IC₅₀ (nM) | Concentration for 50% inhibition of radioligand binding | DAT: 75 nM, NET: 150 nM, SERT: >10,000 nM |

| Ki (nM) | Inhibition constant, reflecting binding affinity | DAT: 35 nM, NET: 80 nM, SERT: >5,000 nM |

Table 1: Hypothetical data from competitive radioligand binding assays for this compound against monoamine transporters.

Functional Assays: Moving from Binding to Activity

Demonstrating that a compound binds to a target is crucial, but it is equally important to determine if this binding results in a functional effect.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Use cell lines stably expressing DAT, NET, or SERT.

-

Assay Procedure: Pre-incubate the cells with varying concentrations of this compound. Then, add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a short period.

-

Termination and Lysis: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake. This will confirm whether the binding observed in the radioligand assays translates to functional inhibition of the transporter.

Broader Screening: Enzyme Inhibition and GPCR Modulation

Given the diverse bioactivities of pyrrole-containing compounds, it is prudent to screen this compound against a panel of other potential targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs).[16][17][18]

Experimental Protocol: Generic Enzyme Inhibition Assay

-

Assay Setup: In a microplate, combine the target enzyme, its substrate (often fluorogenic or chromogenic), and varying concentrations of the test compound.

-

Kinetic Measurement: Monitor the rate of product formation over time using a plate reader.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

-

Cell Culture: Use cell lines expressing the GPCR of interest.

-

Compound Treatment: Treat the cells with the test compound.

-

cAMP Measurement: Use a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor) to measure changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[19][20][21][22][23]4. Data Analysis: Determine if the compound acts as an agonist (stimulates cAMP production), antagonist (blocks agonist-induced cAMP production), or inverse agonist (reduces basal cAMP levels).

Part 3: Cellular Target Engagement and Pathway Analysis

Confirming that a compound interacts with a purified protein is a significant step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells

CETSA® is a powerful technique for verifying that a drug binds to its target in a cellular context. [24][25][26]The principle is that ligand binding stabilizes a protein, increasing its melting temperature. [26] Experimental Protocol: CETSA®

-

Cell Treatment: Treat intact cells with either vehicle or this compound.

-

Heating: Heat the cell suspensions to a range of temperatures. At higher temperatures, unbound proteins will denature and precipitate.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

-